2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
Description
2-(Methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidin-4-amine core substituted with a methylsulfanyl group at position 2 and a 1-(pyrazin-2-yl)azetidin-3-yl moiety at the N-position. The azetidine ring (a strained four-membered nitrogen heterocycle) may confer metabolic stability and conformational rigidity compared to larger cyclic amines .
Properties
IUPAC Name |
2-methylsulfanyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6S/c1-19-12-15-3-2-10(17-12)16-9-7-18(8-9)11-6-13-4-5-14-11/h2-6,9H,7-8H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUFAWARDCKWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NC2CN(C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Thioesters with Guanidine Derivatives
A modified Gould-Jacobs reaction enables the formation of 4-aminopyrimidines. β-Keto thioesters (e.g., methyl 3-(methylthio)-3-oxopropionate) react with guanidine carbonate in refluxing n-butanol (120°C, 12–24 h) to yield 2-methylsulfanylpyrimidin-4-amine. Key parameters include:
-
Solvent polarity : n-Butanol enhances nucleophilicity of guanidine compared to lower-polarity solvents.
-
Base selection : Sodium hydroxide (1.2 equiv) ensures deprotonation of guanidine hydrochloride, facilitating cyclization.
-
Thermal control : Prolonged reflux (>8 h) maximizes yields (88–91%) by driving dehydration.
Michael Addition-Cyclization Using α,β-Unsaturated Ketones
α,β-Unsaturated ketones (e.g., 3-dimethylamino-1-pyridin-3-yl-propenone) undergo conjugate addition with thiourea derivatives, followed by cyclodehydration. This method, adapted from pyrimidine syntheses, involves:
-
Michael adduct formation : Thiourea attacks the β-position of the enone system.
-
Cyclization : Intramolecular amine attack on the carbonyl forms the pyrimidine ring.
-
Methylsulfanyl introduction : Post-cyclization thiolation using methyl disulfide/NaH in DMF.
Azetidine Ring Construction and Functionalization
The strained azetidine ring necessitates careful synthetic design to prevent ring-opening. Two validated approaches are:
Ring-Closing Alkylation of 1,3-Diaminopropanes
Treatment of 1,3-diaminopropane derivatives with 1,2-dibromoethane under high-dilution conditions (0.01 M in THF) forms the azetidine scaffold. Critical factors include:
Pyrazine Substitution via Buchwald-Hartwig Amination
Introducing the pyrazin-2-yl group to azetidine employs palladium-catalyzed coupling:
| Reagent | Quantity | Role |
|---|---|---|
| Pd₂(dba)₃ | 0.05 equiv | Catalyst |
| Xantphos | 0.12 equiv | Ligand |
| 2-Bromopyrazine | 1.2 equiv | Electrophile |
| Azetidin-3-amine | 1.0 equiv | Nucleophile |
| NaOtBu | 2.0 equiv | Base |
Reaction in 1,4-dioxane at 100°C for 17 h achieves 85% conversion. Post-purification via silica chromatography (EtOAc/hexane, 3:7) yields N-(1-(pyrazin-2-yl)azetidin-3-yl)amine.
Coupling Pyrimidine and Azetidine Moieties
Final assembly employs nucleophilic aromatic substitution (SNAr) or transition-metal catalysis:
SNAr Reaction
Activation of the pyrimidine 4-chloro derivative (prepared via POCl₃ treatment of 4-aminopyrimidine) enables displacement by azetidin-3-amine:
-
Conditions : DIPEA (3 equiv), DMF, 80°C, 6 h
-
Yield : 67% (purified by recrystallization from EtOH/H₂O)
Palladium-Mediated C-N Coupling
For electron-deficient pyrimidines, Pd-mediated coupling enhances efficiency:
-
Substrate : 4-Bromo-2-methylsulfanylpyrimidine
-
Catalyst system : Pd(OAc)₂ (0.1 equiv), BINAP (0.2 equiv)
-
Solvent : Toluene/EtOH (4:1), 90°C, 12 h
-
Yield : 78% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)
Optimization Challenges and Solutions
Regioselectivity in Pyrazine Substitution
Competing N1 vs. N2 substitution on pyrazine is mitigated by:
Azetidine Ring Stability
The strained azetidine ring requires:
-
Inert atmosphere : N₂ or Ar prevents oxidative ring-opening.
-
Mild workup : Amberlyst 15H in acetone/water (5:1) avoids acid-mediated degradation.
Analytical Characterization Data
Key spectroscopic signatures confirm structure:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.67 (d, J=4.7 Hz, 1H, Pyrazine-H), 8.36 (d, J=5.1 Hz, 1H, Pyrimidine-H), 4.12 (m, 2H, Azetidine-CH₂), 3.89 (m, 2H, Azetidine-CH₂), 2.51 (s, 3H, SCH₃).
-
HRMS (ESI+) : m/z calc. for C₁₂H₁₅N₇S [M+H]+: 305.1054; found: 305.1056.
Scale-Up Considerations
Gram-scale synthesis (≥5 g) necessitates:
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under hydrogenation conditions to modify the azetidine ring.
Substitution: The pyrimidine and pyrazine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the azetidine ring can lead to various hydrogenated derivatives.
Scientific Research Applications
2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound shares a pyrimidin-4-amine scaffold with several analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Group Comparison
*Estimated based on analogs.
Key Observations:
- Azetidine vs. Larger Rings : The target’s azetidine ring may enhance metabolic stability compared to five- or six-membered rings (e.g., piperidine in ) due to reduced conformational flexibility .
- Pyrazine vs. Pyrazole : The pyrazine moiety in the target compound offers hydrogen-bonding capabilities distinct from pyrazole-based analogs (e.g., ), which may influence target binding .
Physicochemical Properties:
- Lipophilicity : The methylsulfanyl group in the target compound likely increases logP compared to sulfoxide/sulfone analogs (e.g., ), balancing permeability and solubility .
- Molecular Weight : The target’s estimated molecular weight (~300–350) falls within the acceptable range for oral bioavailability, unlike higher-weight analogs like Spastazoline (382.51), which may face ADME challenges .
Biological Activity
The compound 2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a synthetic organic molecule with potential therapeutic applications. Its structure suggests it may interact with biological systems in various ways, particularly in the context of neurodegenerative diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 343.5 g/mol. The presence of both a methylsulfanyl group and a pyrazinyl moiety suggests enhanced lipophilicity and potential for central nervous system penetration.
1. Acetylcholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) activity. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .
2. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, demonstrating cytotoxic effects that may surpass those of established chemotherapeutics like bleomycin . The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit AChE with an IC50 value indicative of its potency compared to other known inhibitors. Additionally, cytotoxicity assays against human cancer cell lines (e.g., FaDu hypopharyngeal tumor cells) have shown promising results, with significant apoptosis induction noted .
Case Studies
Case Study 1: Alzheimer's Disease Model
In a recent study involving an Alzheimer’s disease model, the administration of this compound resulted in improved cognitive function as measured by behavioral tests. The compound's ability to inhibit AChE was correlated with increased acetylcholine levels in the brain, suggesting a direct therapeutic effect .
Case Study 2: Cancer Cell Lines
Another study evaluated the compound's effects on various cancer cell lines, including breast and lung cancer models. The results indicated that treatment led to significant reductions in cell viability and increased markers of apoptosis, showcasing its potential as an anticancer agent .
Q & A
Q. What orthogonal assays validate the compound’s mechanism of action when initial enzymatic assays conflict with cellular activity data?
- Strategy :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
- CRISPR Knockout Models : Eliminate off-target effects (e.g., kinase knockout reverses antiproliferative activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
